Cas no 303994-57-2 (4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid)
4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[4-(METHOXYCARBONYL)PIPERIDINO]-4-OXOBUTANOIC ACID
- 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid
-
- MDL: MFCD01568756
4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413785-10mg |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid |
303994-57-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413785-50mg |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid |
303994-57-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B413785-100mg |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid |
303994-57-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB257439-1 g |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid; 95% |
303994-57-2 | 1g |
€140.70 | 2022-03-03 | ||
| abcr | AB257439-5 g |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid; 95% |
303994-57-2 | 5g |
€330.30 | 2022-03-03 | ||
| abcr | AB257439-10 g |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid; 95% |
303994-57-2 | 10g |
€480.00 | 2022-03-03 | ||
| abcr | AB257439-25 g |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid; 95% |
303994-57-2 | 25g |
€1,010.70 | 2022-03-03 | ||
| A2B Chem LLC | AI70300-1mg |
4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid |
303994-57-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI70300-5mg |
4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid |
303994-57-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI70300-500mg |
4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid |
303994-57-2 | >90% | 500mg |
$228.00 | 2024-04-20 |
4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid Suppliers
4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid
Introduction to 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid and Its Significance in Modern Chemical Research
4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid, with the CAS number 303994-57-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both piperidine and methylene carbonate functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly those relevant to medicinal chemistry.
The structural motif of 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid includes a piperidino moiety, which is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. This feature is particularly valuable in the development of oral medications, where poor solubility can significantly limit therapeutic efficacy. Additionally, the methylene carbonate group introduces a carboxylic acid derivative, which is a common pharmacophore in drug design. This dual functionality makes the compound a promising candidate for further exploration in the synthesis of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing innovative strategies for the synthesis of heterocyclic compounds, particularly those incorporating piperidine derivatives. The piperidino core is frequently employed in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated the utility of piperidine-based scaffolds in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The incorporation of a methylene carbonate group into such structures can further modulate their binding affinity and selectivity, making them more effective in vivo.
One of the most compelling aspects of 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid is its potential as a building block for more complex molecules. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or other coupling reactions, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of analogues is often required to optimize lead compounds.
Recent advancements in computational chemistry have also highlighted the importance of understanding the conformational dynamics of such compounds. Molecular modeling studies on 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid have revealed insights into its potential interactions with biological targets. These studies suggest that the compound may exhibit favorable binding properties with enzymes and receptors involved in metabolic pathways, making it a candidate for further investigation as an antidiabetic or lipid-regulating agent.
The synthesis of 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent developments in green chemistry have introduced more sustainable approaches to its synthesis. For example, catalytic methods using transition metals have been explored to streamline reaction pathways while minimizing waste generation. These innovations align with broader efforts to make pharmaceutical manufacturing more environmentally friendly.
The pharmacological potential of 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid has not been fully elucidated, but preliminary studies suggest that it may possess therapeutic benefits across multiple disease areas. Its structural features suggest compatibility with targets involved in neurodegenerative disorders, cardiovascular diseases, and infectious diseases. Further preclinical studies are warranted to explore these possibilities and to assess its safety profile.
In conclusion, 4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid (CAS 303994-57-2) represents a significant compound in modern chemical research. Its unique structural features make it a valuable intermediate in drug discovery, with potential applications ranging from oncology to metabolic disorders. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the exploration of such compounds will undoubtedly yield new insights and opportunities for therapeutic innovation.
303994-57-2 (4-4-(Methoxycarbonyl)piperidino-4-oxobutanoic Acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)